molecular formula C14H30O8 B186151 Heptaethylene glycol CAS No. 124346-03-8

Heptaethylene glycol

Cat. No.: B186151
CAS No.: 124346-03-8
M. Wt: 326.38 g/mol
InChI Key: XPJRQAIZZQMSCM-UHFFFAOYSA-N
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Description

Heptaethylene glycol (HpEG, CAS 5617-32-3) is a polyethylene glycol (PEG) oligomer with seven ethylene oxide (EO) units and two terminal hydroxyl groups (molecular formula: C₁₄H₃₀O₈; molecular weight: 326.38 g/mol) . It is a hydrophilic, water-soluble compound widely used in:

  • Drug delivery systems: As a linker in PROTACs (proteolysis-targeting chimeras) and hydrogels .
  • Surface modification: Enhancing solubility and biocompatibility of nanomaterials .
  • Surfactants: Nonionic detergents (e.g., this compound monododecyl ether, CAS 3055-97-8) in micellar systems .

Key properties include a boiling point of 244°C, refractive index of 1.458–1.469, and a flash point of 110°C . Its safety profile is classified as low health concern, unlike shorter-chain glycols like ethylene glycol (EG) or diethylene glycol (DEG), which are highly toxic .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJRQAIZZQMSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204698
Record name Heptaethylene glycol
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Molecular Weight

326.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5617-32-3
Record name Heptaethylene glycol
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Record name Polyethylene glycol 350
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Record name Heptaethylene glycol
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Record name Heptaethylene glycol
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Record name 3,6,9,12,15,18-hexaoxaicosane-1,20-diol
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Record name Heptaethylene glycol
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Preparation Methods

Synthesis Protocol

The reaction proceeds via Huisgen 1,3-dipolar cycloaddition, forming triazole linkages between ethylene glycol subunits. Key steps include:

  • Azide functionalization : 1,4-diethylene glycol is converted to a diazide intermediate.

  • Copper-catalyzed coupling : The diazide reacts with 2-azidoethanol in the presence of Cu(I), yielding this compound with a polydispersity index (PDI) < 1.1.

Advantages Over Alkoxide Methods

  • Ambient conditions : Avoids high-pressure hydrogenation.

  • Orthogonality : Compatible with sensitive functional groups, making it suitable for drug-conjugation applications.

Comparative Analysis of Synthesis Methods

Parameter Alkoxide-Mediated Azide-Based
Yield 97%85–90%
Reaction Time 72 hours48 hours
Catalyst Pd/CCu(I)
Solvent THF/CH₂Cl₂DMF
Scalability IndustrialLab-scale

The alkoxide method excels in yield and scalability, whereas azide-based synthesis offers functional group tolerance.

Purification and Characterization

Post-synthesis purification typically involves:

  • Size-exclusion chromatography (SEC) to isolate this compound from shorter oligomers.

  • Distillation under reduced pressure (244°C boiling point).

Characterization relies on:

  • NMR spectroscopy : ¹H NMR peaks at δ 3.6–3.7 ppm confirm ethylene oxide repeating units.

  • Mass spectrometry : NIST data verifies the molecular ion peak at m/z 326.38.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes the alkoxide method due to lower catalyst costs and solvent recyclability. Challenges include:

  • Energy-intensive distillation : Mitigated via thin-film evaporation.

  • Byproduct management : Neutralization of NaH residues requires careful waste handling .

Chemical Reactions Analysis

Hydrogen Bonding and Solvent Interactions

Heptaethylene glycol exhibits strong hydrogen bonding with water and polar solvents, critical for its role in green chemistry:

  • Water Interaction :
    • Hydroxyl groups form 2.15–2.52 hydrogen bonds per water molecule, exceeding ether-oxygen interactions (0.09–0.15 bonds) .
    • At high water content (>0.001 mass fraction), intermolecular oligomer-water bonds disrupt oligomer-oligomer interactions .

Table 2: Hydrogen Bonding Dynamics

PropertyDiethylene GlycolHexaethylene GlycolThis compound
H-Bonds with -OH/water2.520.552.15–2.52*
H-Bonds with ether/water0.150.350.09–0.15*
Intramolecular H-BondsLowModerateHigh
*Data extrapolated from tetra-/hexaethylene glycol studies .

Degradation and Stability

  • Thermal Decomposition :
    This compound degrades at temperatures >244°C, producing ethylene oxide and organic acids (e.g., glycolic acid) .
  • Oxidative Degradation :
    In the presence of oxygen and metal catalysts (Cu, Al), it decomposes into toxic byproducts like oxalic acid, necessitating inhibitor additives .

Table 3: Thermal Properties

PropertyValueReference
Boiling Point244°C (0.6 mmHg)
Flash Point110°C
Autoignition Temperature398°C (estimated)

Scientific Research Applications

Surfactant Formulation

HEG is widely recognized for its surfactant properties, making it an essential ingredient in cleaning products and personal care formulations. Its ability to reduce surface tension enhances the wetting properties of detergents and emulsions.

  • Key Properties :
    • Reduces surface tension effectively.
    • Improves solubility and dispersion of active ingredients.
  • Applications :
    • Detergents
    • Shampoos and conditioners
    • Skin cleansers

Cosmetic Applications

In the cosmetic industry, HEG functions primarily as a humectant. It helps retain moisture in formulations, which is crucial for maintaining skin hydration.

  • Key Benefits :
    • Enhances skin hydration.
    • Improves texture and feel of creams and lotions.
  • Common Products :
    • Moisturizers
    • Anti-aging creams
    • Sunscreens

Pharmaceuticals

HEG serves as a solubilizer for poorly soluble drugs, significantly improving their bioavailability. This characteristic is vital for enhancing the effectiveness of therapeutic agents.

  • Case Study :
    A study demonstrated that HEG improved the solubility of benzonatate, an antitussive drug, thereby enhancing its therapeutic efficacy. The presence of HEG was crucial in maintaining the drug's quality and safety during formulation .
  • Applications :
    • Drug formulations
    • Injectable medications
    • Oral dosage forms

Polymer Production

HEG is instrumental in synthesizing polymers and resins, contributing to materials with desirable properties such as flexibility and durability.

  • Applications in Industry :
    • Production of flexible plastics.
    • Development of coatings and adhesives.
  • Research Findings :
    HEG has been utilized in creating thermosensitive micellar structures that respond to temperature changes, showcasing its potential in advanced material applications .

Nanotechnology

HEG has found applications in nanotechnology, particularly in drug delivery systems and the synthesis of nanomaterials.

  • Key Applications :
    • As a linker in PROTAC (Proteolysis Targeting Chimeras) synthesis, facilitating targeted drug delivery .
    • In bioactivated quantum dot micelles for imaging and therapeutic purposes.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
SurfactantsCleaning products, personal careEnhanced wetting properties
CosmeticsMoisturizers, anti-aging productsImproved skin hydration
PharmaceuticalsSolubilizing agents for drugsIncreased bioavailability
Polymer ProductionFlexible plastics, coatingsEnhanced material properties
NanotechnologyDrug delivery systemsTargeted therapy

Mechanism of Action

The mechanism of action of heptaethylene glycol involves its interaction with various molecular targets and pathways. It acts as a stabilizing agent by forming hydrogen bonds with proteins and enzymes, thereby maintaining their structure and function. In drug delivery systems, this compound enhances the solubility and bioavailability of drugs by forming micelles or other colloidal structures .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison of PEG Oligomers

Compound EO Units Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Ethylene glycol (EG) 1 C₂H₆O₂ 62.07 197 Antifreeze, polyester production
Diethylene glycol (DEG) 2 C₄H₁₀O₃ 106.12 245 Solvent, humectant
Triethylene glycol (TEG) 3 C₆H₁₄O₄ 150.17 285 Gas drying, plasticizer
Pentaethylene glycol 5 C₁₀H₂₂O₆ 238.28 350 Surfactants, lubricants
Hexaethylene glycol 6 C₁₂H₂₆O₇ 282.33 N/A Pharmaceutical intermediates
Heptaethylene glycol 7 C₁₄H₃₀O₈ 326.38 244 Drug delivery, nanomaterials
Octaethylene glycol 8 C₁₆H₃₄O₉ 370.43 N/A Specialty surfactants

Key Observations :

  • Solubility : Longer PEGs (e.g., HpEG) exhibit higher water solubility than EG or DEG due to increased EO units .
  • Viscosity : Molecular dynamics simulations show that force field adjustments are insufficient to model higher oligomers (e.g., HpEG) accurately, indicating complex viscosity behavior .

Table 2: Functionalized Derivatives of this compound

Derivative Functional Groups Applications Reference
This compound monododecyl ether Dodecyl chain (C₁₂) Nonionic surfactant, micelle formation
O-(2-Carboxyethyl)-O′-mercaptoethyl HpEG Carboxyethyl, mercaptoethyl Nanoparticle coatings, bioconjugation
This compound monomethyl ether Methyl ether Impurity control in benzonatate drugs

Comparison with Shorter-Chain Surfactants :

  • C₁₄E₇ (this compound monotetradecyl ether): Forms mixed micelles with anionic surfactants (e.g., cesium dodecyl sulfate), showing smaller aggregation numbers (~30) compared to pure ionic systems .

Research and Industrial Relevance

  • Drug Development: HpEG derivatives are critical in benzonatate synthesis, where residual monomethyl ether must be controlled to <0.1% for safety .
  • Nanotechnology: HpEG-based amphiphiles enable pH-dependent dispersion of carbon nanotubes .
  • Bioconjugation : Thiol-terminated HpEG (e.g., cPEG-SH) is used in surface plasmon resonance (SPR) assays for cancer biomarker detection .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying heptaethylene glycol in environmental or biological samples?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used for volatile derivatives of this compound. For aqueous samples, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or LC-MS/MS is preferred due to its polar nature . In environmental monitoring, solid-phase extraction (SPE) followed by LC-MS/MS achieves detection limits as low as ng/L levels, as demonstrated in wastewater analysis .

Q. How can this compound be synthesized and purified for laboratory use?

  • Methodological Answer : this compound is typically synthesized via stepwise ethylene oxide addition to ethylene glycol precursors under controlled alkaline conditions. Purification involves fractional distillation under reduced pressure to separate oligomers, followed by recrystallization or column chromatography (e.g., silica gel with chloroform/methanol gradients) to remove residual catalysts or byproducts. Purity verification requires ¹H/¹³C NMR and FT-IR to confirm hydroxyl termination and ethylene oxide repeat units .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

PropertyValueMethod/Reference
Molecular weight326.38 g/molMass spectrometry
Density (20°C)1.13 g/cm³Pycnometry
Vapor pressure (25°C)3.94·10⁻⁶ PaKnudsen effusion
These data inform solvent selection, storage conditions (e.g., hygroscopicity), and vapor-phase partitioning studies .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in human health risk assessments?

  • Methodological Answer : Discrepancies in oral vs. dermal toxicity profiles (e.g., metabolic pathways) require in vitro hepatocyte assays to identify species-specific cytochrome P450 interactions. Cross-validation with in silico QSAR models (e.g., EPA’s TEST) can prioritize metabolites for targeted LC-MS/MS quantification in biological matrices . Dose-response studies should use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans .

Q. What experimental strategies minimize nonspecific binding when functionalizing this compound in biosensor applications?

  • Methodological Answer : Co-grafting this compound-biotin derivatives with inert analogs (e.g., O-(3-butyne)this compound) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures homogeneous surface distribution. Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) validate monolayer integrity, while blocking with bovine serum albumin (BSA) reduces nonspecific protein adsorption .

Q. What methodological challenges arise when validating this compound as a metabolic biomarker for early-stage liver cancer?

  • Methodological Answer : Cohort studies must address confounding factors (e.g., cirrhosis comorbidity) via multivariate regression. Metabolomic workflows require:

  • Sample Preparation : Dual extraction (methanol/water and chloroform) to recover polar and nonpolar metabolites.
  • Analytical Validation : ROC curve analysis to assess sensitivity/specificity of triethylene glycol and N-formylglycine co-detection .
  • Biological Replication : Independent validation in geographically distinct cohorts to confirm generalizability .

Q. How does this compound’s vapor pressure influence its role in secondary organic aerosol (SOA) formation?

  • Methodological Answer : Controlled chamber experiments with proton-transfer-reaction mass spectrometry (PTR-MS) quantify gas-to-particle partitioning. Comparing measured SOA yields (e.g., 0.05–0.15 under 50% RH) with model predictions (e.g., AIOMFAC) identifies discrepancies in oligomerization mechanisms. Isotopic labeling (¹³C-heptaethylene glycol) traces oxidation pathways via offline FT-ICR MS .

Notes on Data Reliability

  • Avoid uncorroborated claims from non-peer-reviewed sources (e.g., commercial SDS sheets). Prioritize data from NIST , ATSDR , and validated analytical protocols .
  • Conflicting environmental concentrations (e.g., ng/L vs. µg/L in wastewater ) highlight the need for matrix-specific calibration standards.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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